(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride
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Overview
Description
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is an organic compound that features a nitro group, a pyridine ring, and an acryloyl chloride moiety
Preparation Methods
The synthesis of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-nitro-4-(pyridin-2-ylthio)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(3-nitro-4-(pyridin-2-ylthio)phenyl)acrylic acid. Finally, the acryloyl chloride is obtained by reacting the acrylic acid with thionyl chloride under reflux conditions .
Chemical Reactions Analysis
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acryloyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Addition: The double bond in the acryloyl chloride can participate in Michael addition reactions with nucleophiles like thiols or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acryloyl chloride moiety can react with amino groups in proteins, leading to the formation of stable amide bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)phenylacryloyl chloride:
3-Nitro-4-(pyridin-2-ylthio)benzaldehyde: An intermediate in the synthesis of the target compound, with different reactivity due to the absence of the acryloyl chloride moiety.
Pyridine derivatives: Compounds like pyridine and pyrimidine derivatives share structural similarities but differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Biological Activity
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of chalcones, characterized by a conjugated system that contributes to its biological properties. The presence of a nitro group and a pyridine moiety is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of chalcone derivatives, including this compound, in targeting cancer cell proliferation and survival pathways.
- Mechanism of Action :
- Case Studies :
- In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways. Specifically, it was noted that compounds with similar structures could significantly reduce cell viability in breast and liver cancer models .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
- In Vitro Studies :
- Mechanism :
Efficacy Data
The following table summarizes the biological activities reported for this compound and related compounds:
Properties
Molecular Formula |
C14H9ClN2O3S |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13(18)7-5-10-4-6-12(11(9-10)17(19)20)21-14-3-1-2-8-16-14/h1-9H/b7-5+ |
InChI Key |
GSYGBEXUBYFAJP-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)/C=C/C(=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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